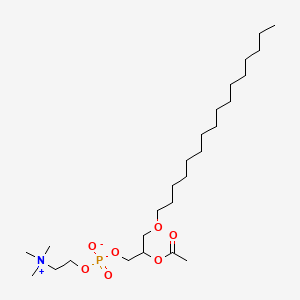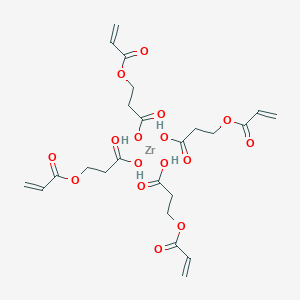
Secalciferol 3-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of Secalciferol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Secalciferol .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods involving microbial fermentation or enzymatic synthesis. These methods ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Secalciferol 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Secalciferol 3-Glucuronide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of glucuronides.
Biology: The compound is utilized in studies related to metabolism and the role of glucuronidation in detoxification processes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of Vitamin D metabolism and its impact on bone health.
Industry: It is employed in the development of pharmaceuticals and nutraceuticals, especially those related to Vitamin D analogs
Mecanismo De Acción
The mechanism of action of Secalciferol 3-Glucuronide involves its role as a metabolite of Secalciferol. It exerts its effects by interacting with specific molecular targets, including Vitamin D receptors (VDRs). These interactions modulate various signaling pathways involved in calcium homeostasis, bone mineralization, and immune response .
Comparación Con Compuestos Similares
Secalciferol 3-Glucuronide can be compared with other glucuronides such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol involved in its detoxification.
Quercetin 3-glucuronide: A derivative of quercetin with antioxidant properties.
Uniqueness: this compound is unique due to its specific role in Vitamin D metabolism and its potential therapeutic applications in bone health and immune modulation .
Propiedades
Número CAS |
203737-06-8 |
|---|---|
Fórmula molecular |
C₃₃H₅₂O₉ |
Peso molecular |
592.76 |
Sinónimos |
(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)





![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)
